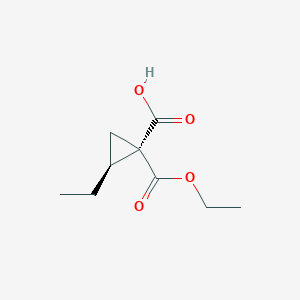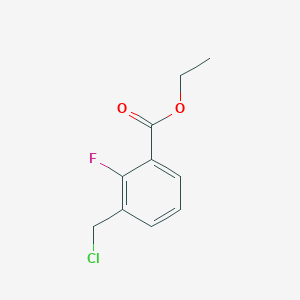
Ethyl 3-(chloromethyl)-2-fluorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(chloromethyl)-2-fluorobenzoate is an organic compound that belongs to the class of benzoates. It is characterized by the presence of a benzoate ester functional group, with a chloromethyl and a fluorine substituent on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 3-(chloromethyl)-2-fluorobenzoate can be synthesized through several methods. One common approach involves the esterification of 3-(chloromethyl)-2-fluorobenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the direct chloromethylation of ethyl 2-fluorobenzoate using formaldehyde and hydrochloric acid. This reaction proceeds via an electrophilic aromatic substitution mechanism, where the chloromethyl group is introduced onto the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as Lewis acids (e.g., aluminum chloride) can be employed to facilitate the chloromethylation reaction. Additionally, the use of automated systems for precise control of reaction parameters (temperature, pressure, and reactant concentrations) can further optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-(chloromethyl)-2-fluorobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted products.
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, resulting in the formation of carboxylic acids or ketones.
Reduction: Reduction of the ester group can be achieved using reducing agents such as lithium aluminum hydride, yielding the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Potassium permanganate in aqueous or alkaline medium, or chromium trioxide in acetic acid, are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF) is a common reducing agent for ester reduction.
Major Products Formed
Nucleophilic Substitution: Substituted benzoates with various functional groups (e.g., azido, thiol, alkoxy groups).
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Applications De Recherche Scientifique
Ethyl 3-(chloromethyl)-2-fluorobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules through nucleophilic substitution reactions, enabling the study of biological pathways and interactions.
Medicine: It serves as a precursor for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of ethyl 3-(chloromethyl)-2-fluorobenzoate involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is particularly reactive, allowing for various substitution reactions. The ester group can undergo hydrolysis or reduction, leading to the formation of carboxylic acids or alcohols. The fluorine substituent can influence the electronic properties of the benzene ring, affecting the compound’s reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Ethyl 3-(chloromethyl)-2-fluorobenzoate can be compared with other similar compounds such as:
Ethyl 3-(bromomethyl)-2-fluorobenzoate: Similar structure but with a bromine substituent instead of chlorine, leading to different reactivity and substitution patterns.
Ethyl 3-(chloromethyl)-4-fluorobenzoate: The fluorine substituent is in a different position, affecting the compound’s electronic properties and reactivity.
Ethyl 3-(chloromethyl)-2-chlorobenzoate: Contains two chlorine substituents, resulting in different chemical behavior and applications.
Propriétés
Formule moléculaire |
C10H10ClFO2 |
|---|---|
Poids moléculaire |
216.63 g/mol |
Nom IUPAC |
ethyl 3-(chloromethyl)-2-fluorobenzoate |
InChI |
InChI=1S/C10H10ClFO2/c1-2-14-10(13)8-5-3-4-7(6-11)9(8)12/h3-5H,2,6H2,1H3 |
Clé InChI |
IKFSMSHAEZYBLG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC=CC(=C1F)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-Diphenyl-[1,1'-binaphthalene]-4,4'-diamine](/img/structure/B12973621.png)

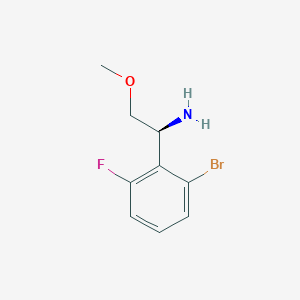

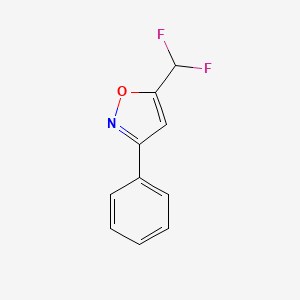
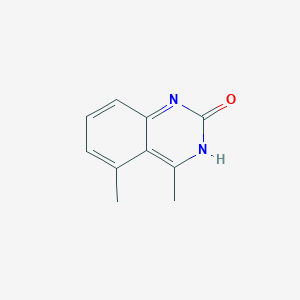
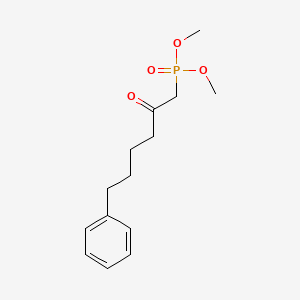
![4-([1,1'-Biphenyl]-4-yl)-3-aminobutanoic acid hydrochloride](/img/structure/B12973646.png)
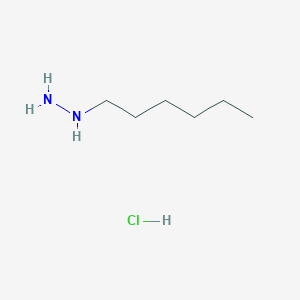
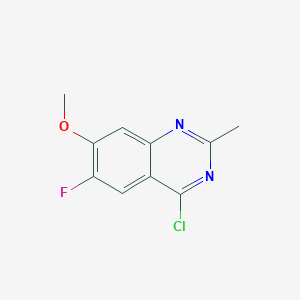
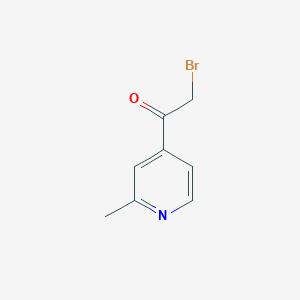

![2-Bromo-8-(4-((trifluoromethyl)thio)phenyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12973700.png)
